REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH:13]1([C:19](Cl)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[CH:13]1([C:19]([NH:1][CH2:2][CH2:3][C:4]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][CH:5]=2)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1
|
Name
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|
Quantity
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10 g
|
Type
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reactant
|
Smiles
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NCCC1=CNC2=CC=CC=C12
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Name
|
|
Quantity
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10 g
|
Type
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reactant
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Smiles
|
C1(CCCCC1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
C1(CCCCC1)C(=O)NCCC1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 81.2% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |